molecular formula C21H17NO8 B2660393 dimethyl 2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate CAS No. 317327-58-5

dimethyl 2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate

Cat. No. B2660393
CAS RN: 317327-58-5
M. Wt: 411.366
InChI Key: WBVIXGYVSMCITI-UHFFFAOYSA-N
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Description

Dimethyl 2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate is a synthetic compound with an intriguing structure. It belongs to the class of coumarin derivatives, which are valuable oxygen-containing heterocycles found in nature and have been employed in various applications, including herbal medicines and pharmaceuticals .


Synthesis Analysis

The synthesis of this compound involves several steps. One interesting procedure includes the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions, yielding 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one. Subsequent reactions with various azoles lead to a series of coumarin-derived azolyl ethanols, including imidazolyl, triazolyl, tetrazolyl, benzotriazolyl, thiol-imidazolyl, and thiol-triazolyl .


Molecular Structure Analysis

The molecular structure of dimethyl 2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate consists of a terephthalate core with a coumarin moiety attached. The specific arrangement of atoms and functional groups determines its properties and potential applications .


Chemical Reactions Analysis

Dimethyl 2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate can participate in various chemical reactions, including esterification, amidation, and other transformations. These reactions may modify its structure and influence its biological activity .


Physical And Chemical Properties Analysis

Dimethyl 2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate likely possesses specific physical and chemical properties, including melting point, solubility, and stability. Experimental characterization would provide more accurate data .

Safety and Hazards

Safety information would depend on the specific compound and its intended use. Researchers should handle it following standard laboratory safety protocols. Toxicity, flammability, and environmental impact should be assessed .

Future Directions

Future research could explore its potential applications, such as drug development, material science, or catalysis. Investigating its interactions with biological targets and optimizing its synthesis methods would be valuable .

properties

IUPAC Name

dimethyl 2-[(8-methoxy-2-oxochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO8/c1-27-16-6-4-5-11-9-14(21(26)30-17(11)16)18(23)22-15-10-12(19(24)28-2)7-8-13(15)20(25)29-3/h4-10H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVIXGYVSMCITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-[(8-methoxy-2-oxochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate

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